rac Enterolactone 13C3
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Overview
Description
rac Enterolactone 13C3: is a stable isotope-labelled compound, specifically a labelled metabolite of sesame lignans such as sesamin and sesamolin. It is used extensively in scientific research due to its unique properties and applications in various fields, including drug development and environmental studies.
Mechanism of Action
- Rac proteins are small GTPases involved in cell signaling, cytoskeletal dynamics, and cell migration . They play a crucial role in regulating actin cytoskeleton rearrangements and cell motility.
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac Enterolactone 13C3 involves the incorporation of carbon-13 isotopes into the molecular structure. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The exact synthetic route may vary depending on the desired purity and application of the compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high yield and purity. This often includes the use of automated synthesis machines and stringent quality control measures to maintain consistency and reliability .
Chemical Reactions Analysis
Types of Reactions: : rac Enterolactone 13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
rac Enterolactone 13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the accurate quantification of lignans and their metabolites.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, where it has shown promise in inhibiting the growth of colonic cancer cells by inducing cell cycle arrest and apoptosis.
Industry: Utilized in the development of new materials and products, particularly in the field of nutraceuticals and functional foods.
Comparison with Similar Compounds
rac Enterolactone 13C3 is unique due to its stable isotope labelling, which allows for precise tracking and quantification in various research applications. Similar compounds include:
Enterolactone: The unlabelled form of this compound, commonly found in lignan-rich foods such as flaxseeds and sesame seeds.
Sesamin: A lignan found in sesame seeds, known for its antioxidant and anti-inflammatory properties.
Sesamolin: Another lignan from sesame seeds, with similar biological activities to sesamin.
These compounds share similar structural features and biological activities but differ in their specific applications and research uses.
Properties
IUPAC Name |
(3S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1/i11+1,17+1,18+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDGDHBAMCBBLR-AQPGKPQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1C([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747698 |
Source
|
Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918502-72-4 |
Source
|
Record name | (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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